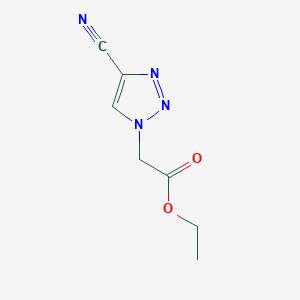
2-(4-氰基-1H-1,2,3-三唑-1-基)乙酸乙酯
概述
描述
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate is a chemical compound that belongs to the class of 1,2,3-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The cyano group attached to the triazole ring and the ethyl ester group attached to the acetate moiety contribute to its unique chemical properties
科学研究应用
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s triazole ring is known for its bioactivity, making it a candidate for the development of new drugs with antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors involved in disease pathways.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings, due to its stability and reactivity .
作用机制
Target of Action
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate, also known as ETAC, is a member of the 1,2,3-triazole family. This class of compounds is known for their unique reactivity and biological activity , which can be helpful in developing new useful derivatives .
Biochemical Pathways
. These activities suggest that ETAC may affect multiple biochemical pathways.
Result of Action
. This suggests that ETAC may have similar cytotoxic effects.
生化分析
Cellular Effects
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, some derivatives of this compound exhibit cytotoxic effects against cancer cell lines such as MCF-7, Hela, and A549 . These effects are essential for understanding its potential therapeutic applications in cancer treatment.
Molecular Mechanism
The molecular mechanism of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Molecular docking studies have shown that the triazole moiety of this compound interacts with β-tubulin via hydrogen bonding with numerous amino acids . This interaction is crucial for its biological activity and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate vary with different dosages in animal models. Studies have shown that certain derivatives of this compound exhibit cytotoxic effects at specific concentrations . These findings are essential for determining the appropriate dosage for therapeutic applications and understanding the compound’s toxic or adverse effects at high doses.
准备方法
The synthesis of ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, also known as the Huisgen cycloaddition, between an azide and an alkyne. The reaction conditions often include the use of a copper catalyst to facilitate the formation of the triazole ring. The cyano group can be introduced through the use of a nitrile-containing starting material or by subsequent functionalization of the triazole ring. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability, such as using continuous flow reactors and environmentally benign solvents .
化学反应分析
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyano group to other functional groups, such as amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. .
相似化合物的比较
Ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate can be compared with other similar compounds, such as:
1,2,4-Triazoles: These compounds also contain a triazole ring but differ in the position of the nitrogen atoms. They have similar bioactivity but may exhibit different reactivity and stability.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological activity. They differ in structure but share some pharmacological properties with triazoles.
Pyrazoles: These compounds have a five-membered ring with two nitrogen atoms.
属性
IUPAC Name |
ethyl 2-(4-cyanotriazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-2-13-7(12)5-11-4-6(3-8)9-10-11/h4H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOFZRBNQXEGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(N=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202003-10-9 | |
| Record name | ethyl 2-(4-cyano-1H-1,2,3-triazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
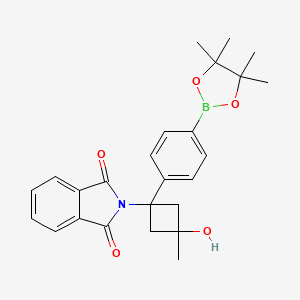
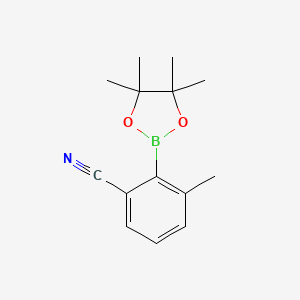
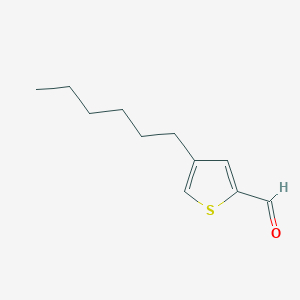
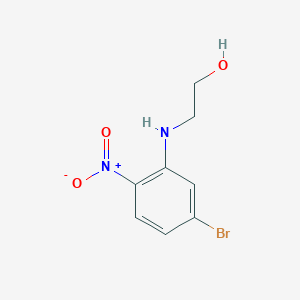
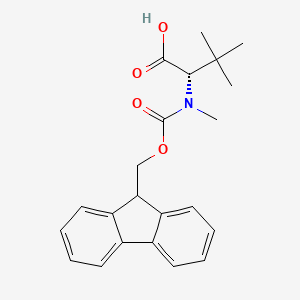

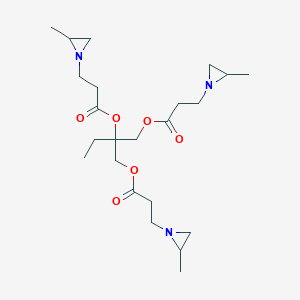
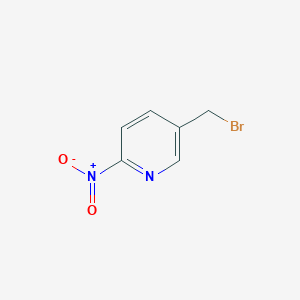
![9-Bromo-2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1442422.png)




![[2-(Methoxymethyl)-4-methyl-1,3-thiazol-5-yl]methanol](/img/structure/B1442428.png)
